molecular formula C25H28N2O5 B11696913 butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

Cat. No.: B11696913
M. Wt: 436.5 g/mol
InChI Key: IFHXTDXDHZSKSH-UHFFFAOYSA-N
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Description

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a complex organic compound with the molecular formula C25H28N2O5 This compound is characterized by the presence of a benzoate ester linked to a hexanamido group, which is further connected to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate typically involves multiple steps. One common method includes the reaction of 3-amino benzoic acid with hexanoyl chloride to form 3-(hexanamido)benzoic acid. This intermediate is then reacted with butanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline and benzoate moieties. These interactions may modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a complex organic compound notable for its unique structural features, including a butyl ester group linked to a benzoate moiety and a hexanamide with a 1,3-dioxo-2,3-dihydro-1H-isoindole substituent. The compound's molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} . This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The presence of the isoindole structure in this compound is significant as it contributes to the compound's biological properties. The functional groups present in the molecule enhance its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Isoindole Core : Utilizing cyclization reactions involving appropriate precursors.
  • Amidation : Reaction of the isoindole derivative with hexanoic acid derivatives to form the hexanamido linkage.
  • Esterification : Final coupling of the butanol moiety to yield the ester product.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing isoindole structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,3-dioxolanes have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

Case Studies and Findings

Several studies have highlighted the biological activities of related compounds:

Compound NameActivityMIC (µg/mL)Target Organism
1,3-Dioxolane DerivativeAntibacterial625 - 1250S. aureus
1,3-Dioxolane DerivativeAntifungal-C. albicans
Butyl Ester AnalogsAntimicrobialVariedMultiple Bacteria

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with known active compounds .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Potential inhibition of bacterial enzymes involved in cell wall synthesis.
  • Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
  • DNA Interaction : Possible intercalation into DNA structures affecting replication and transcription processes.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

butyl 3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C25H28N2O5/c1-2-3-16-32-25(31)18-10-9-11-19(17-18)26-22(28)14-5-4-8-15-27-23(29)20-12-6-7-13-21(20)24(27)30/h6-7,9-13,17H,2-5,8,14-16H2,1H3,(H,26,28)

InChI Key

IFHXTDXDHZSKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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